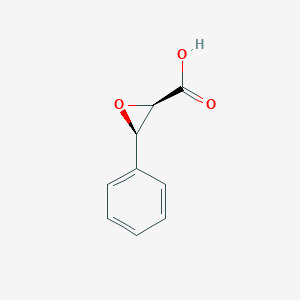

(2R,3S)-3-Phenyloxirane-2-carboxylicacid

Description

The study of (2R,3S)-3-phenyloxirane-2-carboxylic acid and its derivatives is deeply rooted in the broader context of asymmetric synthesis. The ability to selectively produce one enantiomer of a chiral molecule is paramount in fields such as medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. This compound serves as a prime example of a chiral building block that allows for the transfer of stereochemical information from a relatively simple starting material to a more complex product.

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral substances. They are fundamental tools in modern organic synthesis, particularly in the pharmaceutical industry, because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules. (2R,3S)-3-Phenyloxirane-2-carboxylic acid exemplifies such a building block.

Its primary significance lies in its role as a key precursor for the stereoselective synthesis of the C-13 side chain of Paclitaxel (Taxol), a highly effective anticancer agent. google.comresearchgate.net The biological activity of Taxol is critically dependent on the specific stereochemistry of this side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. google.com The (2R,3S) configuration of the phenyloxirane carboxylic acid is directly translated into the required (2R,3S) configuration of the final side chain. Various synthetic strategies have been developed to utilize this epoxide, or its ester derivatives, to construct the Taxol side chain efficiently and with high stereochemical fidelity. google.comnih.gov The availability of such chiral intermediates is crucial for the semi-synthesis of Taxol, which utilizes the more readily available baccatin (B15129273) III core structure, derived from the yew tree. researchgate.net

The utility of (2R,3S)-3-phenyloxirane-2-carboxylic acid is intrinsically linked to stereoselective transformations, which are chemical reactions that preferentially yield one stereoisomer over others. The synthesis of the compound itself is a notable example of a stereoselective process. A common method for its preparation involves the asymmetric epoxidation of cinnamic acid or its derivatives. acs.org This reaction creates the two adjacent chiral centers on the epoxide ring with a specific relative and absolute stereochemistry.

Different catalytic systems have been explored to achieve high enantioselectivity in this epoxidation. For instance, the use of chiral ketones derived from bile acids in conjunction with an oxidant like Oxone has been shown to produce specific enantiomers of the resulting epoxide with high enantiomeric excess (ee). acs.org The choice of the chiral inducer can be tuned to favor the formation of the desired (2R,3S) isomer.

Table 1: Asymmetric Epoxidation of Cinnamic Acid

| Chiral Catalyst/Inducer | Oxidant | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Dehydrocholic Acid Derivative | Oxone | Cinnamic Acid | Up to 75% |

| Keto Bile Acid with α-hydroxy C(12) | Oxone | Cinnamic Acid Derivatives | Up to 95% (for (+)-epoxide) |

| Keto Bile Acid with α-hemisuccinyloxy C(7) | Oxone | Cinnamic Acid Derivatives | High (for (-)-epoxide) |

Once formed, the epoxide undergoes highly stereospecific ring-opening reactions. Nucleophilic attack at one of the epoxide carbons proceeds with a defined stereochemical outcome (typically inversion of configuration), allowing chemists to install new functional groups with precise control over the stereochemistry of the final product. This controlled reactivity is central to its use in synthesizing the Taxol side chain, where the epoxide is opened by an amine or azide (B81097) nucleophile to establish the correct stereochemistry at the C-2 and C-3 positions. google.com

The importance of (2R,3S)-3-phenyloxirane-2-carboxylic acid extends beyond its specific application in Taxol synthesis. It serves as a model compound and a versatile intermediate in the development of new synthetic methodologies. The dual functionality of the strained epoxide ring and the carboxylic acid group allows for a variety of controlled, sequential reactions, which is a strategic advantage in the construction of complex molecules.

Research in this area continues to explore the utility of glycidic acids and their derivatives in novel synthetic strategies. This includes their use in catalytic asymmetric reactions to produce enantiomerically pure compounds, a cornerstone of modern pharmaceutical development. The reactivity of the epoxide ring can be harnessed for various transformations, leading to the synthesis of chiral amino alcohols, diols, and other valuable intermediates. The principles demonstrated in the synthesis and application of (2R,3S)-3-phenyloxirane-2-carboxylic acid are applicable to a wide range of other chiral epoxides, highlighting its fundamental importance in the broader field of advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALONVPKHYIEQU-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935483 | |

| Record name | 3-Phenyloxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-68-3 | |

| Record name | Glycidic acid, 3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyloxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2r,3s 3 Phenyloxirane 2 Carboxylic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For (2R,3S)-3-phenyloxirane-2-carboxylic acid, this involves stereoselective reactions that control the formation of the two adjacent stereocenters in the oxirane ring.

Stereoselective Epoxidation Reactions

The formation of the epoxide ring from an alkene precursor is a key transformation. Stereoselective epoxidation reactions ensure that the desired (2R,3S) isomer is formed preferentially.

Epoxidation of Cinnamate (B1238496) Esters and Analogous Olefins

Cinnamate esters, which are α,β-unsaturated esters, are common precursors for the synthesis of 3-phenyloxirane-2-carboxylic acid derivatives. The double bond in the cinnamate system is susceptible to epoxidation, and by employing chiral catalysts or auxiliaries, the reaction can be directed to yield the desired stereoisomer. The epoxidation of these electron-deficient olefins can be challenging but has been achieved with high enantioselectivity using various catalytic systems. nih.gov

Application of Chiral Catalysts

Chiral catalysts are instrumental in asymmetric synthesis, as they create a chiral environment that influences the stereochemical outcome of the reaction.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgresearchgate.net This reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide [Ti(OiPr)4] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net While the classic Sharpless epoxidation is designed for allylic alcohols, modifications and related titanium-based catalytic systems have been developed to address other classes of olefins. wikipedia.orgnih.gov Chiral titanium complexes can facilitate the stereoselective functionalization of epoxides to produce chiral alcohol products. nih.gov The catalyst's structure, though not definitively known, is believed to be a dimer of [Ti(tartrate)(OR)2]. wikipedia.org The choice of the chiral tartrate enantiomer determines the stereochemistry of the resulting epoxide. researchgate.net

Table 1: Examples of Sharpless Asymmetric Epoxidation

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Geraniol | Ti(Oi-Pr)4, (+)-DIPT | -20 | 3 | 89 | >98 |

| (E)-α-Phenylcinnamyl alcohol | Ti(Oi-Pr)4, (+)-DET | -12 | 11 | 88 | 95 |

| (E)-2-Hexen-1-ol | Ti(Oi-Pr)4, (+)-DET | -10 | 29 | 74 | 86 |

| Data sourced from Myers' notes on Sharpless Asymmetric Epoxidation. harvard.edu |

Chiral iron and manganese complexes bearing tetradentate (N4) ligands have emerged as powerful catalysts for various oxidation reactions, including the enantioselective epoxidation of both electron-rich and electron-deficient olefins. nih.gov These catalysts are known for their high efficiency. nih.gov For the epoxidation of alkyl cinnamates, specific chiral iron complexes have demonstrated the ability to produce methyl (2R,3S)-3-phenyloxirane-2-carboxylate with high enantioselectivity, although yields can be moderate. nih.gov The reaction conditions, such as the solvent and temperature, play a crucial role in the success of the transformation. nih.gov For instance, using hydrogen peroxide as the oxidant in a mixture of acetonitrile (B52724) and trifluoroethanol at -40 °C has proven effective. nih.gov

Macrocyclic chiral manganese(III) salen complexes have also been developed and optimized for asymmetric epoxidation. nih.gov These catalysts have shown high efficiency, with enantiomeric excesses reaching up to 96% for the epoxidation of certain olefins using sodium hypochlorite (B82951) or hydrogen peroxide as the oxidant. nih.gov The stereochemical outcome is influenced by the structure of the chiral diimine, the bulky substituents on the salen ligand, and the linker used for macrocyclization. nih.gov More recently, porous organic polymer-supported single-site manganese catalysts have been developed for efficient epoxidation. thieme-connect.de

Table 2: Asymmetric Epoxidation of Methyl Cinnamate with a Chiral Iron Complex

| Catalyst | Yield (%) | ee (%) |

| Fe(iQ2dp) | 55 | 96 |

| Fe(Me2iQ2dp) | 51 | 95 |

| Reaction conditions: H2O2 (1.5 equiv) in acetonitrile (0.5 M) is added over 30 min to a TFE (0.25 M) solution of methyl cinnamate (1 equiv), catalyst (2 mol %), and benzoic acid (0.5 equiv) at −40 °C. The absolute configuration of the product was assigned as (−)-(2R,3S)-11a. nih.gov |

Asymmetric Epoxidation of α,β-Unsaturated Carboxylic Acid Derivatives (e.g., Imidazolides)

While the asymmetric epoxidation of α,β-unsaturated ketones is well-established, similar reactions for α,β-unsaturated carboxylic acid derivatives have been less common. jst.go.jp A significant advancement in this area is the catalytic asymmetric epoxidation of α,β-unsaturated carboxylic acid imidazolides. jst.go.jpcapes.gov.br This method allows for the synthesis of the corresponding α,β-epoxy compounds with high enantioselectivity. capes.gov.br

The reaction often employs lanthanide-BINOL complexes as catalysts. capes.gov.brscilit.com For example, a La-BINOL-Ph3As=O complex can be used to catalyze the epoxidation of α,β-unsaturated carboxylic acid imidazolides, yielding α,β-epoxy peroxy tert-butyl esters. These intermediates can then be directly converted to the corresponding α,β-epoxy methyl esters. scilit.com This methodology has proven to be quite general, with broad substrate scope and high enantioselectivity, often exceeding 99% ee in the case of α,β-unsaturated amides. capes.gov.br The resulting epoxides are versatile intermediates that can be transformed into various useful chiral compounds. capes.gov.br

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

A classical yet effective method for resolving racemic 3-phenyloxirane-2-carboxylic acid is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a chiral resolving agent, such as a derivative of tartaric acid or a chiral amine. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Once a diastereomeric salt is isolated, the desired enantiomer of the carboxylic acid can be recovered by acidification, which breaks the salt and liberates the free acid. The choice of resolving agent and solvent system is critical for achieving high separation efficiency.

| Resolving Agent | Key Principle | Outcome |

| Tartaric Acid Derivatives | Formation of diastereomeric salts with differing solubilities. | Separation of enantiomers through fractional crystallization. |

| Chiral Amines | Similar to tartaric acid, forms diastereomeric salts. | Isolation of one enantiomer of 3-phenyloxirane-2-carboxylic acid. |

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. nih.gov Lipases, in particular, are widely employed for the asymmetric hydrolysis of esters. nih.gov In this context, a racemic mixture of an ester of 3-phenyloxirane-2-carboxylic acid, such as the methyl or ethyl ester, is subjected to hydrolysis catalyzed by a lipase (B570770), for example, from Candida antarctica (Lipase B). frontiersin.org

The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. nih.gov This results in a mixture containing one enantiomer as the carboxylic acid and the other, unreacted enantiomer as the ester. These two compounds can then be easily separated due to their different chemical properties. The efficiency of this resolution is often very high, achieving excellent enantiomeric excess (e.e.) for both the product and the remaining substrate. nih.gov Lipoprotein lipase from Burkholderia sp. has also shown high selectivity in resolving similar compounds. nih.gov

| Enzyme | Substrate | Principle | Products |

| Lipase (e.g., from Candida antarctica) | Racemic methyl or ethyl 3-phenyloxirane-2-carboxylate | Enantioselective hydrolysis of one ester enantiomer. | (2R,3S)-3-Phenyloxirane-2-carboxylic acid and the corresponding (2S,3R)-ester. |

| Lipoprotein Lipase (from Burkholderia sp.) | Racemic α-sulfinyl esters | Enantioselective hydrolysis. nih.gov | Enantiomerically enriched α-sulfinyl carboxylic acid and unreacted ester. nih.gov |

Asymmetric Desymmetrization Approaches

Asymmetric desymmetrization is a powerful strategy that introduces chirality into an achiral or meso compound that contains prochiral elements. nih.gov This approach can be highly efficient as it can theoretically yield 100% of a single enantiomer. acs.org For the synthesis of chiral epoxides, this often involves the enantioselective ring-opening of a meso-epoxide. nih.govacs.org

While direct application to a precursor of (2R,3S)-3-phenyloxirane-2-carboxylic acid is a complex synthetic design, the principle is well-established. For instance, organocatalysts have been successfully used in the desymmetrization of various meso-epoxides with different nucleophiles, yielding highly functionalized, enantioenriched products. nih.govacs.org This strategy represents a high level of synthetic elegance and atom economy. nih.gov

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and sustainable synthetic routes. frontiersin.orgresearchgate.net These pathways often utilize enzymes for key stereoselective transformations within a multi-step chemical synthesis.

Microbial Hydrolysis Techniques

Microbial hydrolysis can be employed for the enantioselective synthesis of chiral acids. This technique utilizes whole microbial cells or their extracts, which contain enzymes capable of performing specific hydrolytic reactions. For instance, certain bacterial strains, such as those from the Rhodococcus genus, possess nitrilases or amidases that can selectively hydrolyze one enantiomer of a nitrile or amide precursor to the corresponding carboxylic acid.

In the context of synthesizing (2R,3S)-3-phenyloxirane-2-carboxylic acid, a potential chemoenzymatic route could involve the chemical synthesis of racemic 3-phenyloxirane-2-carbonitrile, followed by enantioselective hydrolysis using a suitable microorganism. This would yield the desired enantiomer of the acid, leaving the unreacted nitrile enantiomer behind for separation or racemization and recycling. This approach leverages the high selectivity of microbial enzymes under mild reaction conditions. frontiersin.org

Nitrile Biotransformations (e.g., Using Rhodococcus sp. AJ270 for Oxiranecarbonitriles)

An alternative biocatalytic route to carboxylic acids is through the transformation of the corresponding nitriles. The microorganism Rhodococcus sp. AJ270 is particularly versatile in this regard, possessing a two-enzyme system of nitrile hydratase and amidase. scielo.br

This system allows for the hydration of a nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid. scielo.br While nitrile hydratases often exhibit low stereoselectivity, the subsequent amidase-catalyzed hydrolysis is typically highly stereospecific. scielo.br This two-step enzymatic cascade within a single microorganism can be exploited for the kinetic resolution of racemic nitriles.

The nitrile hydratase from Rhodococcus sp. AJ270 has been purified and characterized, revealing it is composed of two subunits and has optimal activity at 25°C and pH 7.6. capes.gov.br This enzyme can hydrate (B1144303) a variety of aliphatic, aromatic, and heterocyclic nitriles, some of which are hydrated enantioselectively. capes.gov.br The associated amidase then efficiently converts the resulting amides into the corresponding acids. scielo.br This dual-enzyme system has been successfully used for the kinetic resolution of various α-substituted phenylacetonitriles and their corresponding amides. scielo.br

| Property | Value/Description | Reference |

|---|---|---|

| Enzyme System | Nitrile hydratase and Amidase | scielo.br |

| Optimal Temperature | 25°C | capes.gov.br |

| Optimal pH | 7.6 | capes.gov.br |

| Substrate Scope | Broad (aliphatic, aromatic, heterocyclic nitriles) | capes.gov.br |

| Application | Enantioselective hydration of nitriles and kinetic resolution | scielo.brcapes.gov.br |

Enzymatic Hydrolysis of Precursors (e.g., Nitrilases and Nitrile Hydratases)

The enzymatic conversion of nitriles to carboxylic acids is a cornerstone of green chemistry, offering mild reaction conditions compared to harsh chemical hydrolysis methods. nih.gov This transformation can be achieved by two main classes of enzymes: nitrile hydratases and nitrilases.

Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide. scielo.br This reaction is often the first step in a two-enzyme pathway, where an amidase subsequently hydrolyzes the amide to the carboxylic acid and ammonia (B1221849). scielo.br

Nitrilases , on the other hand, catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step. nih.gov These enzymes are found in a wide range of organisms, including bacteria, fungi, and plants. nih.gov The use of nitrilases is particularly advantageous as it avoids the isolation of the intermediate amide. Immobilized nitrilases, for example from Alcaligenes faecalis, have been shown to be effective catalysts for the stereoselective hydrolysis of nitriles to produce chiral carboxylic acids under neutral conditions. gate2biotech.com

Post-Epoxidation Derivatization Strategies for Carboxylic Acid Formation

Once an ester of 3-phenyloxirane-2-carboxylic acid, such as methyl (2R,3S)-3-phenyloxirane-2-carboxylate, has been synthesized, the final step is the conversion of the ester group to the carboxylic acid. This is typically achieved through hydrolysis.

Regioselective Hydrolysis under Controlled Conditions (e.g., Basic Hydrolysis)

The standard method for converting an ester to a carboxylic acid is through basic hydrolysis, also known as saponification. chemguide.co.uk This process involves heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk The reaction is a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

This method offers two significant advantages over acid-catalyzed hydrolysis: the reaction is irreversible, and the products are easier to separate. chemguide.co.ukmasterorganicchemistry.com The irreversibility is due to the final step where the formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the final carboxylic acid, the carboxylate salt is neutralized with a strong acid during the workup phase. chemguide.co.uk

In the context of methyl (2R,3S)-3-phenyloxirane-2-carboxylate, the hydrolysis is regioselective. The hydroxide nucleophile preferentially attacks the ester's carbonyl carbon over the carbons of the epoxide ring under controlled conditions. This selectivity is crucial to preserve the epoxide functionality in the final product.

Challenges in Maintaining Stereochemical Integrity During Deprotection and Conversions

While basic hydrolysis is an effective method for deprotection, it presents significant challenges to maintaining the stereochemical integrity of a molecule like (2R,3S)-3-phenyloxirane-2-carboxylic acid.

The primary challenge is the potential for epimerization at the C2 position. The hydrogen atom at C2 is alpha to the carbonyl group, making it acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate. pearson.com Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization at the C2 stereocenter. This would result in a loss of the desired stereochemistry, yielding a mixture of diastereomers.

A second challenge is the inherent reactivity of the epoxide ring . Epoxides are susceptible to nucleophilic attack, which leads to ring-opening. cymitquimica.com Under basic hydrolysis conditions (in the presence of hydroxide ions and water), the epoxide ring can be opened to form a diol. This side reaction not only consumes the desired product but also complicates the purification process. Therefore, the reaction conditions, such as temperature and concentration of the base, must be carefully controlled to favor ester hydrolysis while minimizing the undesired epoxide ring-opening and epimerization.

Reactivity and Mechanistic Investigations of 2r,3s 3 Phenyloxirane 2 Carboxylic Acid

Epoxide Ring-Opening Reactions

The significant ring strain of approximately 13 kcal/mol in epoxides serves as a powerful driving force for ring-opening reactions. masterorganicchemistry.com These reactions can be catalyzed under both acidic and basic conditions, proceeding through mechanisms with S_N1 or S_N2 characteristics. libretexts.orgyoutube.com For (2R,3S)-3-phenyloxirane-2-carboxylic acid, the reaction pathway is intricately controlled by the nature of the attacking nucleophile and the reaction conditions, which influence the site of attack and the resulting product stereochemistry.

The nucleophilic ring-opening of (2R,3S)-3-phenyloxirane-2-carboxylic acid can occur at either the C-2 (α-carbon) or the C-3 (β-carbon) position. The pathway taken is a result of a delicate balance between electronic polarization, steric accessibility, and the stability of potential intermediates.

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.

Under Basic or Nucleophilic Conditions: In the presence of strong, reactive nucleophiles (under basic or neutral conditions), the reaction generally follows an S_N2 mechanism. ucalgary.ca The nucleophile preferentially attacks the sterically least hindered carbon atom. masterorganicchemistry.comucalgary.ca In the case of (2R,3S)-3-phenyloxirane-2-carboxylic acid, the phenyl group at C-3 is significantly bulkier than the carboxylic acid group at C-2. Consequently, nucleophilic attack is favored at the C-2 position.

Under Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons. masterorganicchemistry.com The reaction then proceeds via a mechanism that has significant S_N1 character. The nucleophile attacks the carbon atom that can best stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com The C-3 position, being a benzylic carbon, can effectively stabilize a carbocation-like transition state through resonance with the phenyl ring. dtic.mil This leads to a preferential attack at the more substituted C-3 carbon.

The table below summarizes the expected regioselectivity under different catalytic conditions.

| Condition | Favored Site of Attack | Rationale | Mechanism Type |

| Basic/Nucleophilic | C-2 | Less steric hindrance | S_N2-like ucalgary.ca |

| Acidic | C-3 | Formation of a more stable benzylic carbocation-like transition state | S_N1-like dtic.mil |

Epoxide ring-opening reactions are highly stereoselective. The nucleophilic attack occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon atom being attacked. ucalgary.ca This is a hallmark of the S_N2 mechanism.

Attack at C-2: Given the initial (2R) configuration, a nucleophilic attack at C-2 will lead to an inversion of its stereocenter, resulting in a new (2S) configuration. The configuration at C-3 remains unchanged as (3S).

Attack at C-3: An attack at the (3S) carbon will invert its configuration to (3R), while the C-2 stereocenter retains its (2R) configuration.

This inherent stereoselectivity ensures that the trans relationship between the substituents on the epoxide ring is translated into a specific anti-diastereomeric product. libretexts.org

The carboxylic acid group at C-2 exerts a significant electronic influence on the reactivity of the epoxide ring. As a potent electron-withdrawing group, it enhances the electrophilicity of the adjacent C-2 carbon through an inductive effect. nih.gov This polarization of the C2-O bond makes C-2 a more susceptible site for nucleophilic attack, reinforcing the steric preference for attack at this position under S_N2 conditions. nih.gov Furthermore, the acidity of the carboxyl group itself can play a role, as its deprotonation to a carboxylate can influence the reaction, particularly when using organometallic reagents or strong bases. nih.govsci-hub.se

The reactivity of (2R,3S)-3-phenyloxirane-2-carboxylic acid is governed by a competitive interplay between steric and electronic factors.

Steric Factors: The primary steric consideration is the difference in bulk between the phenyl group at C-3 and the carboxylic acid group at C-2. The larger phenyl group creates significant steric hindrance at the C-3 position, directing strong nucleophiles in S_N2-type reactions to the less encumbered C-2 position. ucalgary.ca

Electronic Factors:

Phenyl Group: The phenyl group at C-3 can stabilize a positive charge through resonance. This electronic factor is dominant under acidic conditions, promoting the S_N1-like pathway with nucleophilic attack at C-3. dtic.mil

Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group makes the C-2 carbon more electron-deficient (electrophilic). nih.gov This effect complements the steric factors favoring C-2 attack in S_N2 reactions.

The table below details the interplay of these factors.

| Factor | Influence on C-2 Attack | Influence on C-3 Attack | Dominant Condition |

| Steric Hindrance | Favorable (less hindered) | Unfavorable (more hindered) | Basic/S_N2 ucalgary.ca |

| Electronic Effect | Favorable (Inductive withdrawal by -COOH) | Favorable (Resonance stabilization by -Ph) | Acidic/S_N1 dtic.mil |

Under basic or neutral conditions with strong nucleophiles, the ring-opening of (2R,3S)-3-phenyloxirane-2-carboxylic acid proceeds through a concerted S_N2-like mechanism. libretexts.orgucalgary.ca This pathway involves a single kinetic step where the nucleophile attacks the electrophilic carbon (preferentially C-2) from the backside, relative to the C-O bond. masterorganicchemistry.com

The transition state involves the simultaneous formation of the new nucleophile-carbon bond and the cleavage of the carbon-oxygen bond. The considerable strain within the three-membered ring is released in this step, providing the thermodynamic driving force for the reaction. libretexts.org This mechanism accounts for the observed inversion of stereochemistry at the site of attack and the predictable formation of anti-diol products upon hydrolysis. libretexts.orgucalgary.ca

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom in a reactant with one of its heavier isotopes, chemists can determine if that atomic position is involved in the rate-determining step of a reaction. A significant change in the reaction rate upon isotopic substitution (a KIE different from unity) indicates that the bond to the isotope is being broken or formed in the slowest step.

Despite the utility of this method, a review of the available scientific literature indicates a lack of specific studies on the kinetic isotope effects for reactions involving (2R,3S)-3-phenyloxirane-2-carboxylic acid. Such investigations could provide valuable insights into the transition states of its various transformations, such as epoxide ring-opening or reactions at the carboxylic acid moiety.

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of (2R,3S)-3-phenyloxirane-2-carboxylic acid is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives while potentially preserving the epoxide functionality.

Esterification is a common transformation of carboxylic acids. For (2R,3S)-3-phenyloxirane-2-carboxylic acid, this can be achieved by reacting it with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol.

One specific example of esterification is benzoylation, which would result in the formation of a benzoyl ester. While direct benzoylation of the carboxylic acid is possible, a related compound, (2R,3S)-2-benzoyl-3-phenyloxirane, has been identified, showcasing the formation of a C-C bond at the 2-position rather than esterification. fda.gov The esterification to form, for example, a methyl or ethyl ester is a more standard transformation. chemicalbook.comnih.gov

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| (2R,3S)-3-Phenyloxirane-2-carboxylic acid | Methanol (B129727), H⁺ | (2R,3S)-3-Phenyloxirane-2-carboxylic acid methyl ester |

Amidation, the formation of an amide from a carboxylic acid and an amine, is a fundamentally important reaction in organic and medicinal chemistry. iajpr.com This transformation can be carried out by activating the carboxylic acid. iajpr.comkhanacademy.org Common activating agents include carbodiimides or converting the acid to an acyl chloride. khanacademy.org Alternatively, direct thermal amidation is possible, though it often requires high temperatures to drive off the water byproduct. mdpi.com

The reaction of (2R,3S)-3-phenyloxirane-2-carboxylic acid with an amine, such as aniline, in the presence of a suitable coupling agent would yield the corresponding N-substituted amide. The synthesis of related N-phenyl oxirane carboxamides has been reported, demonstrating the feasibility of this transformation. nih.govresearchgate.net

Table 2: General Scheme for Amidation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Reduction of the Epoxide Ring to Diols (e.g., Using Lithium Aluminum Hydride, Catalytic Hydrogenation)

The reduction of the epoxide ring in (2R,3S)-3-phenyloxirane-2-carboxylic acid would lead to the formation of a diol. However, the presence of the carboxylic acid complicates this transformation, as many reducing agents will also reduce the carboxylic acid.

Catalytic hydrogenation is another method for reduction. While carbon-carbon double bonds are more readily hydrogenated, the reduction of carbonyl groups and epoxides can be achieved under more forcing conditions (higher pressure and temperature) with specific catalysts. d-nb.infolibretexts.org However, carboxylic acids are generally less reactive towards catalytic hydrogenation than other carbonyl compounds like aldehydes or ketones. libretexts.org The reduction would likely yield a complex mixture of products, including the diol-acid, the fully reduced triol, and potentially products from the hydrogenolysis of the C-O bonds.

Table 3: Expected Products from Reduction Reactions

| Reagent | Functional Group Targeted | Expected Major Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Epoxide | 3-Phenylpropane-1,2,3-triol |

Studies on Acid/Base-Catalyzed Hydrolysis and Stability Profiles

The stability of (2R,3S)-3-phenyloxirane-2-carboxylic acid is influenced by pH due to the presence of both an acid-labile epoxide and a carboxylic acid group.

Under acidic conditions, the epoxide ring is susceptible to protonation, which activates it towards nucleophilic attack by water, leading to ring-opening and the formation of a diol. The stability of esters, for comparison, is also pH-dependent, with specific acid-catalyzed hydrolysis being a known degradation pathway. mdpi.comnih.gov

Table 4: pH-Dependent Stability Considerations

| Condition | Reactive Site | Potential Reaction | Product Type |

|---|---|---|---|

| Acidic (low pH) | Epoxide Oxygen | Protonation followed by nucleophilic attack by H₂O | Diol-acid |

| Basic (high pH) | Epoxide Carbon | Nucleophilic attack by OH⁻ | Diol-carboxylate |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while Infrared (IR) spectroscopy is key to verifying the integrity of the functional groups, and Mass Spectrometry (MS) allows for the determination of molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the relative stereochemistry of the epoxide ring protons in 3-phenyloxirane-2-carboxylic acid derivatives. The (2R,3S) configuration corresponds to the cis arrangement of the phenyl and carboxylic acid groups. This spatial relationship is confirmed by the coupling constant (³J) between the two protons on the oxirane ring (H-2 and H-3).

¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm, due to its acidic nature. princeton.edu The protons of the phenyl group will resonate in the aromatic region, generally between 7.2 and 7.5 ppm.

The key to confirming the cis stereochemistry lies in the signals of the epoxide protons. The proton at C-2 (adjacent to the carbonyl group) would be deshielded and is expected to appear as a doublet. The proton at C-3 (adjacent to the phenyl group) would also be a doublet. For a cis configuration, the coupling constant (³J) between these two protons is typically in the range of 4-5 Hz. In contrast, a trans configuration would exhibit a smaller coupling constant, usually around 2-3 Hz.

¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. princeton.edulibretexts.org The carbons of the phenyl ring would appear in the aromatic region (approximately 125-140 ppm). The two carbons of the oxirane ring are expected to resonate in the range of 50-60 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| C=O | - | ~170-185 | - | - |

| COOH | ~10-13 | - | s (broad) | - |

| C2-H | ~3.5-4.0 | ~50-60 | d | ~4-5 Hz (cis) |

| C3-H | ~4.0-4.5 | ~55-65 | d | ~4-5 Hz (cis) |

| Phenyl-C | - | ~125-140 | - | - |

| Phenyl-H | ~7.2-7.5 | - | m | - |

Infrared (IR) Spectroscopy for Epoxide Ring Integrity Monitoring

Infrared (IR) spectroscopy is a crucial technique for verifying the presence and integrity of the epoxide ring in (2R,3S)-3-Phenyloxirane-2-carboxylic acid. The three-membered oxirane ring has characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum.

The presence of the epoxide ring can be confirmed by several key peaks. These include the asymmetric C-O-C stretching vibration, which typically appears in the 950–810 cm⁻¹ region, and the symmetric C-O-C stretch, found between 880–750 cm⁻¹. Another characteristic band is the symmetric ring breathing vibration, which is observed around 1280–1230 cm⁻¹. The intensity of these peaks can be monitored to assess the stability of the epoxide ring, as ring-opening reactions would lead to their disappearance.

In addition to the epoxide bands, the IR spectrum of (2R,3S)-3-Phenyloxirane-2-carboxylic acid will prominently feature absorptions characteristic of the carboxylic acid group. A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. azypusa.com Furthermore, a strong carbonyl (C=O) stretching absorption will be present, typically around 1710 cm⁻¹ for a dimeric carboxylic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Epoxide | Ring breathing (symmetric) | 1280-1230 | Medium |

| Epoxide | C-O-C stretch (asymmetric) | 950-810 | Strong |

| Epoxide | C-O-C stretch (symmetric) | 880-750 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| Aromatic Ring | C=C stretch | ~1600, ~1450 | Medium to Weak |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and structural fragments of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (164.16 g/mol ). phenomenex.com

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to show characteristic losses for an aromatic carboxylic acid. Prominent fragments would likely arise from the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). libretexts.orgchemicalbook.com The loss of the carboxyl group would result in a fragment with a mass-to-charge ratio (m/z) of 119. Another significant fragmentation pathway for epoxides can involve cleavage of the C-C bond of the ring.

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 164 | [C₉H₈O₃]⁺ | Molecular Ion |

| 147 | [C₉H₇O₂]⁺ | -OH |

| 119 | [C₈H₇O]⁺ | -COOH |

| 105 | [C₇H₅O]⁺ | -COOH, -CH₂ |

| 91 | [C₇H₇]⁺ | -C₂H₂O₃ |

| 77 | [C₆H₅]⁺ | -C₃H₃O₃ |

Chiral Chromatography for Enantiomeric Purity Assessment

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of chiral carboxylic acids like (2R,3S)-3-Phenyloxirane-2-carboxylic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. libretexts.orgucl.ac.uknih.gov

The separation can be achieved using normal-phase, reversed-phase, or polar organic mobile phases. A typical mobile phase for normal-phase separation might consist of a mixture of hexane (B92381) and a chiral selector-modifying alcohol like isopropanol. For reversed-phase HPLC, a buffered aqueous solution with an organic modifier such as methanol (B129727) or acetonitrile (B52724) is common. The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape and resolution. The detection is typically carried out using a UV detector, monitoring at a wavelength where the phenyl group absorbs. Successful separation will result in two distinct peaks in the chromatogram, corresponding to the (2R,3S) and (2S,3R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Computational Chemistry Applications

Computational chemistry offers valuable insights into the structural and electronic properties of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. Methods such as Density Functional Theory (DFT) can be used to calculate and predict various molecular properties.

Computed properties available from databases like PubChem provide a theoretical baseline for the molecule's characteristics. phenomenex.com These can include parameters such as the exact mass, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. More advanced computational studies could be employed to model the NMR and IR spectra, predict the conformational preferences of the molecule, and investigate the transition states of reactions involving the epoxide ring. Such theoretical data can complement experimental findings and provide a deeper understanding of the molecule's reactivity and stereochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 164.16 g/mol |

| Exact Mass | 164.047344113 Da |

| Topological Polar Surface Area | 49.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of oxirane-containing compounds. nih.gov For (2R,3S)-3-Phenyloxirane-2-carboxylic acid, DFT calculations provide profound insights into its reaction pathways, selectivity, and the intricate roles of its functional groups.

The characteristic reaction of epoxides is ring-opening via nucleophilic attack. In an asymmetrical epoxide such as (2R,3S)-3-Phenyloxirane-2-carboxylic acid, the nucleophile can attack either the C2 carbon (bearing the carboxylic acid) or the C3 carbon (bearing the phenyl group). The outcome of this competition, known as regioselectivity, is dictated by the reaction conditions and the electronic and steric properties of the molecule. libretexts.orgyoutube.com

DFT calculations can predict the regioselectivity by modeling the transition states associated with the two possible pathways. The calculated activation energies (ΔG‡) for the attack at each carbon indicate the kinetically favored product.

Under basic or nucleophilic conditions (S_N_2-type mechanism): The reaction proceeds via an S_N_2 mechanism where steric hindrance is the dominant factor. libretexts.org The nucleophile preferentially attacks the less sterically hindered carbon atom. For (2R,3S)-3-Phenyloxirane-2-carboxylic acid, the C2 position, substituted with a carboxylic acid group, is generally less sterically encumbered than the C3 position, which is attached to a bulky phenyl group. Therefore, attack at C2 is typically favored. youtube.com

Under acidic conditions (S_N_1-type mechanism): The reaction mechanism gains significant S_N_1 character. libretexts.orgstackexchange.com The epoxide oxygen is first protonated, making it a better leaving group. The choice of attack is then governed by electronic factors, specifically the ability of the carbon atoms to stabilize a partial positive charge (carbocation character) in the transition state. The C3 carbon, being a benzylic position, can better stabilize a positive charge through resonance with the phenyl ring. Consequently, nucleophilic attack is directed to the more substituted C3 carbon. libretexts.orgstackexchange.com

The following table summarizes the predicted regioselectivity based on mechanistic principles that are quantifiable through DFT calculations.

| Reaction Condition | Dominant Mechanism | Governing Factor | Predicted Site of Attack | Rationale |

|---|---|---|---|---|

| Basic/Nucleophilic | SN2 | Steric Hindrance | C2 (less substituted) | The nucleophile approaches the carbon atom with fewer bulky groups. youtube.com |

| Acidic | SN1-like | Electronic (Carbocation Stability) | C3 (more substituted) | The transition state has significant positive charge character, which is better stabilized at the benzylic C3 position. stackexchange.com |

Beyond predicting the outcome, DFT calculations can map the entire potential energy surface of a reaction, elucidating the step-by-step mechanism. This involves identifying all intermediates and transition states connecting the reactants to the products. mdpi.com For reactions involving related compounds like 3-aryloxirane-2-carboxamides, extensive DFT calculations have revealed that proximal functional groups can have strong synergetic effects, controlling the reaction sequence. nih.govcore.ac.uk

Optical Rotation (OR) and Vibrational Circular Dichroism (VCD) Calculations for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of a chiral molecule is a critical task in stereochemistry. While X-ray crystallography is a powerful method, it requires the growth of a suitable single crystal, which is not always feasible. A combination of chiroptical spectroscopy and DFT calculations provides a reliable alternative for determining the absolute configuration of molecules in solution. biotools.usnih.govrsc.org

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us The VCD spectrum of one enantiomer is the mirror image of the other. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations for a chosen enantiomer (e.g., (2R,3S)), the absolute configuration can be unambiguously assigned. nih.govnih.gov

The process involves these key steps:

Conformational Search: Identify all low-energy conformers of the molecule using computational methods (see section 4.3.3).

Spectrum Calculation: For each stable conformer, calculate the theoretical VCD and IR spectra using DFT, for instance, at the B3LYP/6-311G(2d,2p) level of theory. nih.gov

Boltzmann Averaging: Generate a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers based on their relative energies.

Comparison: Compare the calculated, averaged spectrum with the experimentally measured VCD spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.

The table below illustrates the principle of this comparison.

| Vibrational Mode (cm-1) | Experimental VCD Sign | Calculated VCD Sign for (2R,3S) | Conclusion |

|---|---|---|---|

| 1720 (C=O stretch) | (+) | (+) | Match |

| 1250 (C-O stretch) | (-) | (-) | Match |

| 900 (Oxirane ring) | (+) | (+) | Match |

Optical Rotation (OR) calculations are often performed alongside VCD as a complementary technique to provide a more confident assignment. nih.gov

Conformational Analysis Studies

The reactivity and spectroscopic properties of (2R,3S)-3-Phenyloxirane-2-carboxylic acid are intrinsically linked to its conformational preferences. The molecule is not static; rotation can occur around the single bonds connecting the oxirane ring to the phenyl and carboxylic acid groups. Computational conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) and their relative energies. libretexts.orglibretexts.org

Studies on similar phenyloxirane structures have shown that often only a few conformers are significantly populated at room temperature. nih.gov For instance, in one analysis of a related compound, only two conformational isomers were predicted to be populated. nih.gov The relative stability of conformers is determined by a balance of steric and electronic effects. For example, steric repulsion between the phenyl group and the carboxylic acid group will disfavor certain rotational angles.

The results of a conformational analysis are crucial for an accurate interpretation of spectroscopic data. As mentioned previously, calculated VCD and OR spectra must be a weighted average of the contributions from all significantly populated conformers. uantwerpen.be An inaccurate conformational analysis can lead to an incorrect prediction of the spectroscopic properties and a potential misassignment of the absolute configuration.

A typical output from a conformational analysis study is a table of low-energy conformers and their relative thermodynamic stabilities.

| Conformer | Dihedral Angle (O-C2-C3-Cipso) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 | 150° | 0.00 | 75.5 |

| 2 | -30° | 0.85 | 20.1 |

| 3 | 60° | 2.10 | 4.4 |

Synthetic Applications and Derivatives As Chiral Scaffolds

Pivotal Intermediate in Complex Molecule Synthesis

The defined stereochemistry at the C-2 and C-3 positions of the oxirane ring makes (2R,3S)-3-phenyloxirane-2-carboxylic acid a crucial chiron for creating stereocenters in larger, more complex molecules.

Pharmaceuticals (e.g., Diltiazem Hydrochloride Precursors, Taxol C-13 Side-Chain)

This chiral epoxide is a cornerstone in the synthesis of several key pharmaceutical agents, prized for its ability to introduce specific stereochemistry required for biological activity.

Diltiazem Hydrochloride Precursors: The calcium channel blocker Diltiazem, used to manage hypertension and angina, features a (2S,3S) stereochemical configuration. echemi.comresearchgate.net The synthesis of Diltiazem often employs a derivative of phenylglycidic acid, specifically the methyl ester of (2R,3S)-3-(4-methoxyphenyl)glycidic acid. nih.govrsc.org This intermediate is crucial for establishing the correct stereochemistry of the final drug. researchgate.netnih.gov The process can involve an enantioselective hydrolysis of a racemic glycidic ester, often catalyzed by enzymes like lipase (B570770), to isolate the desired (2R,3S) enantiomer with high purity. nih.gov This optically active epoxide is then reacted with 2-aminothiophenol (B119425) in a ring-opening reaction to construct the core benzothiazepine (B8601423) structure of Diltiazem. nih.gov

Taxol C-13 Side-Chain: The anticancer drug Paclitaxel (Taxol) possesses a complex structure, including a vital C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine, which is essential for its biological activity. nih.govchiralen.com (2R,3S)-3-Phenyloxirane-2-carboxylic acid and its corresponding esters are key precursors for the enantioselective synthesis of this side chain. nih.govresearchgate.net One common strategy involves the ring-opening of a methyl or ethyl ester of (2R,3S)-3-phenyloxirane-2-carboxylic acid with an azide (B81097) source, followed by reduction and benzoylation to yield the target side chain. nih.gov This approach leverages the epoxide's stereochemistry to directly form the required (2R,3S) configuration of the phenylisoserine (B1258129) core. nih.govchiralen.comresearchgate.net

| Precursor | Target Pharmaceutical Moiety | Key Reaction Type |

| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Diltiazem Precursor | Enzymatic Resolution & Amine Ring-Opening |

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | Taxol C-13 Side-Chain | Azide Ring-Opening & Reduction |

Agrochemicals

While 3-phenyloxirane-2-carboxylic acid is generally recognized as a useful intermediate in the synthesis of agrochemicals, specific, publicly documented examples directly utilizing the (2R,3S) isomer are not extensively detailed in the provided search results. mdpi.com The structural motifs accessible from this chiral building block are relevant to the development of bioactive compounds in agriculture, but detailed synthetic pathways for commercial agrochemicals are often proprietary.

Natural Product Synthesis

The synthesis of natural products often requires precise control over stereochemistry, making chiral epoxides like (2R,3S)-3-phenyloxirane-2-carboxylic acid invaluable. Its most prominent application in this area is the synthesis of the Taxol side chain, as detailed previously. chiralen.com The phenylisoserine side chain is itself a derivative of a naturally occurring amino acid, and its attachment to the baccatin (B15129273) III core yields the final, potent anti-cancer agent. chiralen.com The use of this epoxide provides a direct and efficient route to obtaining the necessary stereoisomer for the synthesis of this complex natural product derivative.

Development of Chiral Ligands and Catalysts

Chiral epoxides and carboxylic acids are fundamental components in the field of asymmetric catalysis. snnu.edu.cnsioc-journal.cn While specific, widely-known chiral ligands or catalysts derived directly from (2R,3S)-3-phenyloxirane-2-carboxylic acid are not prominently featured in the search results, the compound embodies the structural features—chirality, an epoxide, and a carboxylic acid—that are frequently exploited in catalyst design.

Chiral carboxylic acids can themselves act as ligands in transition-metal-catalyzed reactions, creating a chiral environment that influences the stereochemical outcome of a transformation. sioc-journal.cn Furthermore, the epoxide ring is a versatile functional group that can be opened by various nucleophiles to create chiral diols, amino alcohols, and other structures that form the backbone of many "privileged ligands" used in asymmetric synthesis. researchgate.netmdpi.com For instance, chiral amino alcohols derived from the ring-opening of epoxides are precursors to widely used bis(oxazoline) (BOX) and related ligands. Therefore, (2R,3S)-3-phenyloxirane-2-carboxylic acid represents a potential and valuable starting material for the synthesis of new, custom chiral ligands and catalysts for asymmetric reactions. snnu.edu.cnresearchgate.net

Formation of Diverse Nitrogen-Containing Heterocycles

The reactivity of the epoxide ring towards nitrogen nucleophiles provides a direct pathway to various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

Aziridine (B145994) Derivatives via Ring-Opening Reactions

Aziridine-2-carboxylic acid derivatives are valuable synthetic intermediates and are considered structural analogues of amino acids. They can be synthesized from (2R,3S)-3-phenyloxirane-2-carboxylic acid esters through a ring-opening reaction with a nitrogen nucleophile, followed by ring-closure. A common method involves the aminolysis of the epoxide ester, where a nucleophile like ammonia (B1221849) or an amine attacks one of the epoxide carbons, leading to the formation of a chiral amino alcohol intermediate. chiralen.com This intermediate can then be cyclized to form the corresponding aziridine derivative. This transformation effectively converts the chiral oxirane into a chiral aziridine, retaining stereochemical information while introducing a nitrogen atom into the three-membered ring. mdpi.com These chiral aziridines are themselves versatile building blocks for more complex nitrogen-containing molecules. mdpi.com

| Starting Material | Reagent | Product Type | Key Feature |

| (2R,3S)-3-Phenyloxirane-2-carboxylate ester | Ammonia/Amine | (2R,3S)-3-Phenylaziridine-2-carboxylate | Conversion of epoxide to aziridine with retention of stereochemistry. |

Synthesis of Oxazepanes and Other Medium-Sized Heterocycles

Medium-sized heterocycles, such as oxazepanes, are important structural motifs in many biologically active compounds. However, their synthesis can be challenging due to unfavorable ring-strain and entropic factors. The rigid framework of (2R,3S)-3-Phenyloxirane-2-carboxylic acid provides a strategic advantage in overcoming these synthetic hurdles. The inherent strain of the oxirane ring facilitates ring-opening reactions, which, when coupled with intramolecular cyclization strategies, can lead to the formation of seven-membered and larger heterocyclic systems. The stereocenters of the starting material directly translate into the stereochemistry of the final product, ensuring a high degree of stereocontrol in the synthesis of these complex structures.

Precursors for N-Heterocyclic Alkaloids (e.g., Clausena Alkaloids)

Nitrogen-containing heterocyclic compounds, or N-heterocycles, are ubiquitous in nature and form the core of numerous pharmaceuticals. mdpi.comencyclopedia.pub (2R,3S)-3-Phenyloxirane-2-carboxylic acid serves as a valuable precursor for the synthesis of various N-heterocyclic alkaloids, including the Clausena alkaloids. The synthesis of these alkaloids often involves the regioselective and stereoselective opening of the epoxide ring by nitrogen nucleophiles, followed by further transformations to construct the target alkaloid skeleton. The chirality of the starting material is crucial for obtaining the desired enantiomer of the final natural product.

Stereoselective Transformations Leveraging the Compound's Inherent Chirality

The inherent chirality of (2R,3S)-3-Phenyloxirane-2-carboxylic acid is a key feature that is exploited in a multitude of stereoselective transformations. nih.gov The well-defined spatial arrangement of the phenyl and carboxyl groups relative to the epoxide ring dictates the trajectory of incoming reagents, leading to highly predictable and selective outcomes. Nucleophilic attack on the epoxide, for instance, typically proceeds with inversion of configuration at the attacked carbon center. This predictable stereochemical outcome is fundamental to the use of this compound in the synthesis of enantiomerically pure molecules.

Investigation of Derivatives with Modified Reactivity and Properties

To further expand the synthetic utility of (2R,3S)-3-Phenyloxirane-2-carboxylic acid, a variety of derivatives have been synthesized and studied. These modifications aim to alter the reactivity of the molecule, improve its physical properties, or introduce new functional handles for subsequent transformations.

Methyl and Ethyl Esters (e.g., Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate)

The methyl and ethyl esters of (2R,3S)-3-Phenyloxirane-2-carboxylic acid, such as Methyl (2R,3S)-3-phenyloxirane-2-carboxylate nih.gov and Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate chemsrc.com, are commonly prepared to protect the carboxylic acid functionality or to modify the compound's solubility and reactivity. nih.govchemsrc.com Esterification is a straightforward transformation that allows for the participation of the epoxide in reactions that might otherwise be incompatible with a free carboxylic acid. These esters have been utilized in a range of synthetic applications, including as key intermediates in the synthesis of complex natural products and pharmaceuticals.

Table 1: Properties of Methyl and Ethyl (2R,3S)-3-Phenyloxirane-2-carboxylate

| Property | Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate |

| Molecular Formula | C₁₀H₁₀O₃ nih.gov | C₁₂H₁₄O₃ nih.govbiosynth.com |

| Molecular Weight | 178.18 g/mol nih.gov | 206.24 g/mol nih.gov |

| CAS Number | 115794-67-7 nih.gov | 2272-55-1 chemsrc.com |

Note: Data sourced from PubChem and Chemsrc. nih.govchemsrc.comnih.govbiosynth.com

Oxiranecarboxamides

Conversion of the carboxylic acid to an amide group yields oxiranecarboxamides. nih.gov This modification introduces a nitrogen atom and the potential for hydrogen bonding, which can influence the molecule's conformation and reactivity. Oxiranecarboxamides can participate in a variety of transformations, including intramolecular cyclizations to form lactams and other nitrogen-containing heterocycles. The nature of the substituent on the amide nitrogen can be varied to fine-tune the properties and reactivity of the derivative.

Analogs with Varied Phenyl Substituents

The introduction of substituents onto the phenyl ring of (2R,3S)-3-Phenyloxirane-2-carboxylic acid provides a means to systematically probe the electronic and steric effects on the reactivity of the epoxide ring. Electron-donating groups on the phenyl ring can increase the electron density of the epoxide, potentially influencing the rate and regioselectivity of ring-opening reactions. Conversely, electron-withdrawing groups can decrease the electron density, making the epoxide more susceptible to nucleophilic attack. The study of these analogs has contributed to a deeper understanding of the structure-activity relationships of this important class of chiral building blocks.

Precursors in Ring-Opening Polymerization (for analogous oxiranes)

The utilization of chiral oxiranes as monomers in ring-opening polymerization (ROP) represents a significant strategy for the synthesis of stereoregular polymers, such as polyethers and polyesters, with main-chain chirality. pnas.org While direct polymerization of (2R,3S)-3-Phenyloxirane-2-carboxylic acid is not extensively documented, research on analogous 2,3-disubstituted and chiral oxiranes provides insight into its potential role and the challenges associated with its use as a chiral scaffold in polymer synthesis. The strained three-membered ring of epoxides makes them suitable electrophiles for ring-opening reactions initiated by nucleophiles or activated by acid catalysts. libretexts.orgcsbsju.edu

The anionic ROP of epoxides is a foundational method for producing polyethers. researchgate.net This process is typically initiated by strong nucleophiles like hydroxides or alkoxides, which attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide species. libretexts.orglibretexts.org For chiral, substituted oxiranes, this method offers a pathway to chiral polyethers where the stereochemistry of the monomer is transferred to the resulting polymer chain. mdpi.com

A more versatile approach for creating functional polymers from chiral oxiranes is their ring-opening copolymerization (ROCOP) with cyclic anhydrides to produce chiral polyesters. pnas.orgresearchgate.netresearchgate.net This method is valued for the wide availability of both epoxide and anhydride (B1165640) monomers, allowing for the synthesis of a diverse range of degradable polyesters. pnas.org The stereochemistry of both the epoxide and the anhydride can significantly influence the thermal and crystalline properties of the final polyester. researchgate.net

The success and stereochemical outcome of these polymerizations are highly dependent on the catalytic system employed. Sophisticated metal-based catalysts, particularly dinuclear aluminum pnas.org and zirconium complexes acs.org, as well as rare-earth metal alkoxides rsc.org, have been developed to exert precise control over the polymerization, enabling the synthesis of well-defined, stereoregular polymers. researchgate.net For instance, chiral dinuclear Al(III) catalysts have been successfully used in the enantioselective terpolymerization of racemic terminal epoxides, meso-epoxides, and anhydrides to yield optically active terpolyesters. pnas.org Organocatalytic systems are also emerging as a viable, metal-free alternative for these copolymerizations. researchgate.net

However, the polymerization of 2,3-disubstituted oxiranes analogous to (2R,3S)-3-Phenyloxirane-2-carboxylic acid presents specific challenges. A study investigating the polymerization of similar compounds found that while 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane could be polymerized using a cationic initiator, the closely related 2-Ethoxycarbonyl-3-phenyloxirane failed to polymerize, instead forming only small cyclic molecules. researchgate.net This suggests that the substitution pattern on the oxirane ring, particularly the presence of both phenyl and carboxylate groups (or its ester derivative), can significantly hinder the polymerization process, possibly due to steric hindrance or side reactions.

The table below summarizes findings from the polymerization of an analogous 2,3-disubstituted oxirane. researchgate.net

| Monomer | Initiator | Result |

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Cationic | Polymer with a stretched conformation |

| 2-Ethoxycarbonyl-3-phenyloxirane | Cationic | Failed to polymerize; formed small molecules |

This highlights a critical consideration for using (2R,3S)-3-Phenyloxirane-2-carboxylic acid or its simple ester derivatives as precursors in ring-opening polymerization. While the chiral oxirane framework is a valuable scaffold, its specific substitution pattern may render it unsuitable for direct polymerization under typical conditions, necessitating alternative strategies or functional group modifications to achieve successful polymer formation.

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Yield

The pursuit of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the production of (2R,3S)-3-Phenyloxirane-2-carboxylic acid and its derivatives, research is increasingly focused on developing novel catalytic systems that offer superior control over stereochemistry and lead to higher product yields.

One promising avenue involves the use of iron-based catalysts. For instance, chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes have been investigated for the enantioselective epoxidation of alkyl cinnamates. nih.gov These systems, in the presence of an oxidant like hydrogen peroxide, can facilitate the formation of the corresponding epoxide with a high degree of enantioselectivity. nih.gov Optimization of reaction conditions, including the choice of acid additives and solvents, has been shown to significantly improve both the yield and the enantiomeric excess (ee) of the desired product. nih.gov For example, the use of benzoic acid as an additive in a mixture of acetonitrile (B52724) and 2,2,2-trifluoroethanol at low temperatures has led to nearly quantitative yields and high enantioselectivity for the synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate. nih.govacs.org

Below is a table summarizing the performance of a novel iron catalyst in the asymmetric epoxidation of methyl cinnamate (B1238496):

| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Fe(3,5-di-CF3iQ2dp) | 2-ethyl-hexanoic acid | Acetonitrile | -40 | 20 (conversion) | 73 |

| 2 | Fe(3,5-di-CF3iQ2dp) | Benzoic acid | Acetonitrile/TFE | -40 | 99 | 95 |

Table 1: Performance of an Iron Catalyst in Asymmetric Epoxidation. nih.govacs.org

Future work in this area will likely focus on the design of new ligands for iron and other earth-abundant metals to further enhance catalytic activity and selectivity. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will also be a key objective.

Development of Greener Synthetic Methodologies and Sustainable Production Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a compound like (2R,3S)-3-Phenyloxirane-2-carboxylic acid, developing sustainable production methods is a critical goal.

A significant area of research is the use of biocatalysis. Enzymes such as styrene monooxygenases (SMOs) have demonstrated the ability to catalyze the epoxidation of alkenes with excellent enantiopurity under mild reaction conditions. nih.gov The expression of SMOs in recombinant organisms like Escherichia coli offers a pathway to scalable and environmentally friendly production of chiral epoxides. nih.gov This biocatalytic approach avoids the need for heavy metal catalysts and harsh reaction conditions often associated with traditional chemical synthesis. nih.gov

The table below outlines a greener synthetic approach to chiral epoxides:

| Starting Material | Key Green Step | Overall Yield (%) | Notable Feature |

| Levoglucosenone | Lipase-mediated Baeyer-Villiger oxidation | 57 | Utilizes a renewable starting material. mdpi.com |

| Styrene derivatives | Styrene Monooxygenase catalysis | High enantiopurity | Operates under mild, aqueous conditions. nih.gov |

Table 2: Examples of Greener Synthetic Routes to Chiral Epoxides.

Future research will likely focus on discovering and engineering more robust and efficient enzymes for the synthesis of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. The integration of biocatalytic steps into multi-step syntheses from renewable feedstocks will also be a key area of development.

Advanced Mechanistic Elucidation of Underexplored Reactions

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new transformations. While the synthesis of epoxides via reactions like the Darzens condensation is well-established, there are still underexplored aspects of the reactivity of (2R,3S)-3-Phenyloxirane-2-carboxylic acid.

The strained oxirane ring of this compound is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols and other functionalized products. A more detailed mechanistic investigation of these ring-opening reactions, particularly with novel nucleophiles and under catalytic conditions, could reveal new synthetic possibilities.

Furthermore, the interplay between the carboxylic acid functionality and the epoxide ring can lead to complex reaction pathways. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, providing insights into the electronic and steric factors that govern reactivity and stereoselectivity. Such studies can help to rationalize experimental observations and guide the design of new experiments.

Future research in this area should aim to combine experimental kinetics and isotopic labeling studies with high-level computational modeling to gain a comprehensive understanding of the mechanisms of key reactions involving (2R,3S)-3-Phenyloxirane-2-carboxylic acid.

Design and Synthesis of Novel Chiral Scaffolds Based on the (2R,3S)-3-Phenyloxirane-2-carboxylic Acid Framework

The rigid, stereodefined structure of (2R,3S)-3-Phenyloxirane-2-carboxylic acid makes it an excellent starting point for the design and synthesis of novel chiral scaffolds. These scaffolds can serve as ligands for asymmetric catalysis, as building blocks for complex natural products, or as new pharmacologically active agents.

By selectively reacting at the carboxylic acid group or by performing ring-opening reactions on the epoxide, a diverse range of derivatives can be accessed. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the epoxide can be opened with a variety of nucleophiles to introduce new stereocenters.

The development of organocatalytic asymmetric cyclization strategies using chiral starting materials is a growing area of research. nih.govnih.gov The framework of (2R,3S)-3-Phenyloxirane-2-carboxylic acid could be incorporated into such strategies to create novel polycyclic and heterocyclic structures with well-defined three-dimensional arrangements. These new chiral scaffolds could then be evaluated for their potential applications in various areas of chemistry and materials science.

Future efforts will likely focus on the development of efficient and modular synthetic routes to a wide array of derivatives of (2R,3S)-3-Phenyloxirane-2-carboxylic acid. The exploration of the utility of these new chiral molecules as ligands in asymmetric catalysis and as components of functional materials will be a key research direction.

Q & A

Q. What are the established synthetic routes for (2R,3S)-3-Phenyloxirane-2-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves stereoselective epoxidation of precursor alkenes or enzymatic resolution. For example:

- Sharpless Epoxidation : Using chiral titanium complexes to oxidize allylic alcohols, followed by oxidation to the carboxylic acid .

- Microbial Biocatalysis : Strains like Yarrowia lipolytica (used for similar (2R,3S)-configured acids) can achieve high enantiomeric excess (ee) via ketoisocitrate dehydrogenase regulation .

- Intermediate Derivatization : Methyl ester derivatives (e.g., (2S,3S)-3-Phenyloxiranecarboxylate methyl ester) are often hydrolyzed to the acid, with purity verified by chiral HPLC .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Conditions |

|---|---|---|---|

| Sharpless Epoxidation | 60–75 | 85–92 | Ti(OiPr)₄, (-)-DET, TBHP |

| Microbial Fermentation | 40–55 | >98 | pH 6.5, 28°C, glucose-fed batch |

| Enzymatic Resolution | 70–80 | 95–99 | Lipase B, isopropanol/water system |

Q. Which spectroscopic and chromatographic techniques are optimal for confirming stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : H-NMR coupling constants (e.g., ) distinguish cis vs. trans diastereomers. Nuclear Overhauser Effect (NOE) confirms spatial proximity of phenyl and epoxide groups .

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences >2 min) .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. How can conflicting optical rotation data between synthesized batches be systematically resolved?

Methodological Answer: Contradictions often arise from:

- Trace Impurities : Use preparative HPLC to isolate pure fractions and re-measure optical rotation .

- Solvent Effects : Compare rotations in polar (water) vs. non-polar (chloroform) solvents; report values with solvent specifications .

- Stereochemical Lability : Conduct variable-temperature NMR to detect epoxide ring-opening or racemization under synthesis conditions .

Q. Table 2: Troubleshooting Optical Rotation Discrepancies

| Issue | Diagnostic Test | Corrective Action |

|---|---|---|

| Impurity interference | LC-MS or GC-MS analysis | Purify via column chromatography |

| Solvent polarity effects | Solvent-switch experiments | Standardize solvent reporting |

| Kinetic vs. thermodynamic control | Monitor ee over time | Optimize reaction quenching time |

Q. What computational strategies predict the compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for epoxide ring-opening with nucleophiles (e.g., amines, thiols). Focus on stereoelectronic effects of the phenyl group .